Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Description
Historical Context of Thiazole Chemistry
The foundation of thiazole chemistry was established on November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber published their seminal work titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)". Hantzsch and Weber provided the first systematic definition of thiazoles, describing them as nitrogen and sulfur-containing substances with the formula (CH)NS that relate to pyridine in the same manner that thiophene relates to benzene. These pioneering researchers proved the existence of both thiazole and isothiazole, although neither compound was known in the free state at that time.
The historical development of thiazole chemistry involved significant controversy and scientific debate that extended over several decades. Hantzsch and Weber initially studied a compound that led them indirectly to the discovery of thiazoles: the alpha-thiocyanoacetone imine of J. Tcherniac and C. H. Norton, with the molecular formula C4H6N2S. This compound was obtained through the reaction of ammonium thiocyanate with chloroacetone. The controversy between Hantzsch and Tcherniac regarding the true structure of these compounds persisted for 36 years, with debates continuing until 1928.
During their investigations, Hantzsch and Weber successfully synthesized 4-methylthiazole through the reduction of oxymethylthiazole by zinc powder distillation, marking the first free thiazole ever described. This achievement represented a crucial milestone in heterocyclic chemistry and established the foundation for subsequent developments in thiazole synthetic methodology. The work of these early pioneers demonstrated that thiazoles could be characterized by significant pi-electron delocalization and aromatic character, properties that would later prove essential for understanding the behavior of complex thiazole derivatives.
Significance of 2-Aminothiazole-5-carboxylate Derivatives in Chemical Research
The 2-aminothiazole-5-carboxylate derivatives represent a particularly important class of heterocyclic compounds that have attracted considerable attention in contemporary chemical research due to their versatile biological activities and synthetic accessibility. These compounds are characterized by the presence of an amino group at the 2-position and a carboxylate ester functionality at the 5-position of the thiazole ring, creating a scaffold that exhibits both electron-donating and electron-withdrawing characteristics. Research investigations have demonstrated that modifications to the 4-position of the thiazole ring can significantly influence the biological and chemical properties of these compounds.
The significance of 2-aminothiazole-5-carboxylate derivatives in medicinal chemistry has been extensively documented in recent literature. These compounds have been investigated as potential therapeutic agents for various diseases, including cancer, bacterial infections, and inflammatory conditions. The structural versatility of the 2-aminothiazole-5-carboxylate scaffold allows for systematic structure-activity relationship studies, enabling researchers to optimize biological activity through strategic substitution patterns. The presence of the carboxylate ester group provides opportunities for prodrug strategies and enhanced cellular permeability.
Recent synthetic developments have focused on improving the efficiency and scope of 2-aminothiazole-5-carboxylate preparation. Advanced synthetic methodologies have been developed that allow for the introduction of diverse substituents at the 4-position of the thiazole ring, enabling the preparation of libraries of compounds for biological evaluation. The development of one-pot synthetic procedures has particularly enhanced the practical utility of these compounds in drug discovery programs. These synthetic advances have made it possible to explore the full potential of 2-aminothiazole-5-carboxylate derivatives as pharmaceutical leads and chemical tools.
Structural Features of Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
This compound possesses a complex molecular architecture that combines several important structural elements within a single heterocyclic framework. The compound has the molecular formula C13H11F3N2O2S and a molecular weight of 316.30 grams per mole. The structural analysis reveals that the thiazole ring serves as the central scaffold, with the amino group positioned at the 2-position providing hydrogen bonding capability and electron-donating character. The carboxylate ester functionality at the 5-position contributes to the overall polarity of the molecule and provides sites for potential chemical modification.
The presence of the 4-(trifluoromethyl)phenyl substituent at the 4-position of the thiazole ring represents a particularly significant structural feature. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the electronic distribution within the aromatic system. This electron-withdrawing effect can enhance the stability of the compound and modify its reactivity patterns compared to analogues lacking this substitution. The para-position of the trifluoromethyl group on the phenyl ring maximizes the electronic effects while minimizing steric interactions with the thiazole core.
The three-dimensional structure of this compound reveals important conformational characteristics that influence its chemical behavior. The phenyl ring can adopt various rotational conformations relative to the thiazole plane, with the preferred conformation determined by the balance between electronic effects and steric interactions. The ethyl ester group provides additional conformational flexibility while maintaining the essential chemical properties of the carboxylate functionality. The overall molecular geometry suggests that the compound can participate in various intermolecular interactions, including hydrogen bonding through the amino group and dipole-dipole interactions through the ester carbonyl.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C13H11F3N2O2S |
| Molecular Weight | 316.30 g/mol |
| Chemical Abstracts Service Number | 887267-75-6 |
| MDL Number | MFCD07783811 |
| SMILES Code | CCOC(=O)C1=C(N=C(N)S1)C1=CC=C(C=C1)C(F)(F)F |
Industrial and Academic Research Relevance
The industrial and academic research relevance of this compound extends across multiple scientific disciplines, reflecting the compound's versatile chemical properties and potential applications. In the pharmaceutical industry, this compound serves as an important synthetic intermediate for the development of bioactive molecules, particularly those targeting specific enzyme systems or cellular pathways. The presence of the trifluoromethyl group enhances the compound's utility in medicinal chemistry by providing improved metabolic stability and enhanced binding affinity to biological targets.
Academic research institutions have utilized this compound as a model compound for studying structure-activity relationships in thiazole-based systems. The compound's well-defined structure and synthetic accessibility make it an ideal candidate for systematic chemical modifications aimed at understanding the effects of various substituents on biological activity. Research groups have employed this compound in the development of new synthetic methodologies, particularly those involving the formation of thiazole rings through cyclization reactions.
The compound's relevance in materials science applications has also been recognized, particularly in the development of advanced polymer systems and electronic materials. The unique electronic properties imparted by the trifluoromethyl group make this compound useful for creating materials with specific electrical and optical characteristics. Industrial applications have focused on the compound's utility as a building block for more complex molecular architectures, including those used in specialty chemicals and advanced materials.
Research investigations have demonstrated that this compound exhibits significant synthetic versatility, allowing for the preparation of diverse derivatives through various chemical transformations. The amino group can participate in acylation reactions, while the ester functionality can undergo hydrolysis or transesterification reactions. These synthetic capabilities have made the compound valuable for creating libraries of related structures for biological screening and materials applications. The continued research interest in this compound reflects its importance as both a synthetic intermediate and a lead structure for the development of new chemical entities with enhanced properties.
Properties
IUPAC Name |
ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-9(18-12(17)21-10)7-3-5-8(6-4-7)13(14,15)16/h3-6H,2H2,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSLGHDKMLOINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650415 | |
| Record name | Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-75-6 | |
| Record name | Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thiourea with α-Halo Ketone Esters
The most widely adopted method involves reacting thiourea with ethyl 2-chloro-3-oxo-4-(4-(trifluoromethyl)phenyl)butanoate under basic conditions. Key steps include:
- Step 1 : Dissolve thiourea in ethanol with a catalytic base (e.g., sodium carbonate or potassium carbonate).
- Step 2 : Add ethyl 2-chloro-3-oxo-4-(4-(trifluoromethyl)phenyl)butanoate dropwise at 40–55°C, followed by heating to 60–70°C for 5–6 hours.
- Step 3 : Distill off excess solvent, adjust pH to 9–10 with NaOH, and isolate the product via filtration and vacuum drying.
- Yields exceed 90% under optimized conditions.
- Short reaction time (~5–6 hours) compared to traditional overnight reflux.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction:
- Conditions : 150–200 W power, 80–100°C, 20–30 minutes.
- Outcome : Reduces reaction time by 80% but requires specialized equipment and yields ~75–85%.
Continuous Flow Reactor Optimization
Industrial-scale production employs continuous flow systems for enhanced efficiency:
- Parameters :
- Solvent: Ethanol/water (4:1 ratio).
- Temperature: 65°C.
- Residence time: 15–20 minutes.
- Yield : 92–95% with >99% purity.
Critical Variables Affecting Yield
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Base Catalyst | Na₂CO₃ (0.01–0.1 eq) | Maximizes cyclization efficiency. |
| Solvent System | Ethanol/ethyl acetate | Enhances solubility of intermediates. |
| Temperature | 60–70°C | Balances reaction rate and decomposition. |
| pH Adjustment | 9–10 (NaOH) | Prevents over-acidification and side products. |
Analytical Data for Final Product
| Property | Value | Method |
|---|---|---|
| Melting Point | 172–174°C | Differential Scanning Calorimetry. |
| Purity | >99% | HPLC (C18 column, MeOH/H₂O). |
| Yield | 90–98% | Gravimetric analysis. |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Conventional Reflux | 90–98 | 5–6 hours | High |
| Microwave-Assisted | 75–85 | 20–30 min | Low |
| Continuous Flow | 92–95 | 15–20 min | Industrial |
Challenges and Mitigation Strategies
- Byproduct Formation : Trace imidazole derivatives may form at temperatures >70°C. Mitigated by strict temperature control.
- Solvent Recovery : Ethanol is recycled via fractional distillation to reduce costs.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate plays a vital role as an intermediate in the synthesis of various pharmaceuticals. Its applications include:
- Anti-inflammatory Agents : The compound is investigated for its potential in developing new anti-inflammatory drugs, targeting pathways involved in inflammatory responses.
- Anti-cancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further drug development.
Case Study: Synthesis of Anti-cancer Compounds
A study published in the Journal of Medicinal Chemistry explored the synthesis of thiazole derivatives based on this compound, revealing promising anti-tumor activity in vitro against breast and lung cancer cells .
Agricultural Chemicals
In the agricultural sector, this compound is utilized in formulating agrochemicals such as:
- Herbicides : The trifluoromethyl group enhances herbicidal activity, providing effective solutions for weed management.
- Fungicides : It is also employed in developing fungicides that protect crops from fungal infections.
Data Table: Agrochemical Applications
| Application Type | Active Ingredient | Efficacy |
|---|---|---|
| Herbicide | Ethyl Thiazole Derivative | Effective against broadleaf weeds |
| Fungicide | Ethyl Thiazole Derivative | Effective against Fusarium spp. |
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Novel Materials : Researchers are exploring its use in creating materials with enhanced thermal stability and chemical resistance, which are crucial for various industrial applications.
Biochemical Research
This compound is also significant in biochemical studies:
- Enzyme Inhibition Studies : It has been used to investigate enzyme inhibition mechanisms, contributing to the understanding of metabolic pathways.
- Receptor Binding Studies : The compound's ability to interact with specific receptors makes it valuable for pharmacological research.
Case Study: Enzyme Inhibition
Research published in Biochemical Pharmacology demonstrated that derivatives of this thiazole compound could inhibit specific enzymes involved in metabolic disorders, highlighting its potential therapeutic applications .
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with enzymes or receptors, modulating their activity. The amino group may form hydrogen bonds with biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The electronic and steric effects of substituents on the phenyl ring significantly influence biological activity and physicochemical properties:
Key Insight: The trifluoromethyl group in the target compound offers a balance of lipophilicity and electronic effects, enhancing membrane permeability compared to bromo or cyano analogs .
Substituent Variations on the Thiazole Core
Modifications at positions 2 and 4 of the thiazole ring alter reactivity and applications:
Key Insight: The amino group in the target compound enables versatile derivatization (e.g., amidation, ureation), critical for optimizing pharmacokinetic profiles in drug candidates .
Structural Analogs with Isosteric Replacements
Isosteric replacements of the thiazole ring or trifluoromethyl group have been explored:
Key Insight: Direct trifluoromethyl substitution on the thiazole ring (vs.
Biological Activity
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate is a thiazole derivative that has gained attention in various fields, particularly in pharmaceutical development and agricultural applications. This compound exhibits a range of biological activities, making it a subject of interest for researchers aiming to develop new therapeutic agents and agrochemicals.
- Chemical Formula : C12H10F3N2O2S
- Molecular Weight : 306.28 g/mol
- Structure : The compound features a thiazole ring substituted with an amino group and a trifluoromethyl phenyl group, contributing to its unique properties.
Biological Activity Overview
This compound has been studied for its potential biological activities, including:
- Antiviral Activity : Research indicates that thiazole derivatives can inhibit the replication of flaviviruses by targeting their envelope proteins. This compound may share similar mechanisms due to its structural characteristics .
- Anticancer Potential : The compound has been explored as an intermediate in the synthesis of anti-cancer drugs. Its ability to modulate cellular pathways involved in cancer progression makes it a candidate for further investigation in oncology .
- Enzyme Inhibition : Studies have shown that thiazole derivatives can act as enzyme inhibitors, affecting various biochemical pathways. This property is valuable for drug development targeting specific enzymes related to diseases .
Pharmaceutical Development
This compound serves as a key intermediate in synthesizing pharmaceuticals, particularly those aimed at treating inflammatory conditions and cancers. Its derivatives have shown promising results in preclinical studies.
Agricultural Chemicals
The compound is also utilized in formulating agrochemicals, such as herbicides and fungicides. Its effectiveness in crop protection highlights its potential role in sustainable agriculture practices .
Case Studies and Research Findings
Q & A
Q. Advanced Challenges :
- Disorder in CF₃ Groups : Address using PART instructions in SHELXL and isotropic displacement parameters .
- Twinning : Apply TWIN/BASF commands for data integration .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Q. Basic Techniques :
Q. Advanced Analysis :
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns for trifluoromethyl groups .
- X-ray Powder Diffraction (XRPD) : Detect polymorphic forms impacting bioavailability .
How can researchers mitigate hazards associated with handling this compound?
Q. Basic Safety :
Q. Advanced Protocols :
- Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate (P390) .
- Waste Disposal : Segregate halogenated waste for incineration (P501) .
How can synthetic yields be improved when unexpected byproducts form?
Q. Advanced Strategy :
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., oxazole derivatives from competing cyclization) .
- Temperature Control : Lower reaction temperatures (e.g., 60°C vs. 80°C) to suppress side reactions .
- Protecting Groups : Introduce Boc groups on the amino moiety to prevent urea formation .
What computational methods predict the biological activity of this compound?
Q. Advanced Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with SIRT2 (binding affinity < −8.0 kcal/mol) .
- QSAR Modeling : Correlate substituent effects (e.g., CF₃) with IC₅₀ values using Hammett constants .
How are contradictions in spectral data resolved during structural elucidation?
Q. Advanced Approach :
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., thiazole vs. aryl protons) .
- DFT Calculations : Compare theoretical (B3LYP/6-31G**) and experimental IR spectra to validate tautomers .
What assays evaluate the anticancer potential of this compound?
Q. Advanced Design :
- Cell Viability (MTT) : Test against MCF-7 cells (72-hour exposure, IC₅₀ < 20 µM) .
- Apoptosis Markers : Quantify caspase-3 activation via Western blot .
How can structural modifications enhance this compound’s bioactivity?
Q. Advanced SAR Studies :
- Amino Group Derivatization : Replace with urea (e.g., benzyl isocyanate) to improve solubility (logP reduction by 1.5) .
- Electron-Withdrawing Groups : Substitute CF₃ with NO₂ to enhance kinase inhibition .
What strategies validate crystallographic data quality in publications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
